molecular formula C14H18N2O4 B2494666 Benzyl 4-nitroazepane-1-carboxylate CAS No. 1823863-01-9

Benzyl 4-nitroazepane-1-carboxylate

Cat. No.: B2494666
CAS No.: 1823863-01-9
M. Wt: 278.308
InChI Key: HMGKXDJEYOSFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Benzyl 4-nitroazepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Nitration: The azepane ring is then nitrated to introduce the nitro group at the 4-position.

    Benzylation: The nitrated azepane is benzylated to attach the benzyl group.

    Carboxylation: Finally, the compound is carboxylated to form the carboxylate group.

Chemical Reactions Analysis

Benzyl 4-nitroazepane-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl 4-nitroazepane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 4-nitroazepane-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The benzyl group may enhance the compound’s ability to penetrate cell membranes, facilitating its effects .

Comparison with Similar Compounds

Benzyl 4-nitroazepane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 4-nitroazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-14(20-11-12-5-2-1-3-6-12)15-9-4-7-13(8-10-15)16(18)19/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGKXDJEYOSFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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